Oxazolo[3,4-a]pyrazine derivative 3
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Overview
Description
Oxazolo[3,4-a]pyrazine derivative 3 is a compound belonging to the oxazolo[3,4-a]pyrazine class, which is known for its significant biological activities. These compounds have been studied extensively for their potential as neuropeptide S receptor antagonists, which are useful in treating substance abuse disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazolo[3,4-a]pyrazine derivatives typically involves multiple steps, including cyclization, ring annulation, and cycloaddition reactions. One common method involves the formation of a domino imine, followed by intramolecular annulation and an Ugi-azide reaction . Another approach includes the oxidative ring-opening process of 1H-pyrazoles to form 3-diazenylacrylonitrile derivatives .
Industrial Production Methods
Industrial production methods for oxazolo[3,4-a]pyrazine derivatives are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxazolo[3,4-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert oxazolo[3,4-a]pyrazine derivatives into their reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for these compounds.
Common Reagents and Conditions
Common reagents used in the reactions of oxazolo[3,4-a]pyrazine derivatives include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced derivatives .
Scientific Research Applications
Oxazolo[3,4-a]pyrazine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxazolo[3,4-a]pyrazine derivatives involves their interaction with neuropeptide S receptors. These receptors are G protein-coupled receptors that modulate various neurobiological functions. By acting as antagonists, oxazolo[3,4-a]pyrazine derivatives inhibit the activity of neuropeptide S receptors, thereby reducing the effects of neuropeptide S on locomotion, anxiety, and drug abuse .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
6H-pyrrolo[3,4-b]pyrazine: Another variant with distinct biological activities.
Uniqueness
Oxazolo[3,4-a]pyrazine derivatives are unique due to their potent activity as neuropeptide S receptor antagonists. This specific activity makes them valuable tools for research in neurobiology and potential therapeutic agents for treating substance abuse disorders .
Properties
IUPAC Name |
N-benzyl-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-24(27-18-20-10-4-1-5-11-20)28-16-17-29-23(19-28)26(32-25(29)31,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWKKIZKTUNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)NCC3=CC=CC=C3)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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